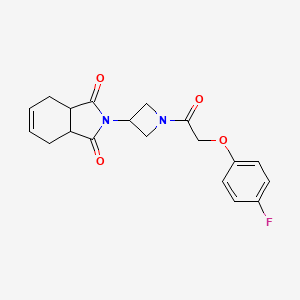

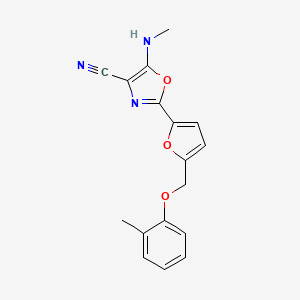

2-(1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

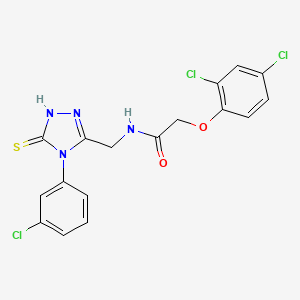

The compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also has a tetrahydroisoindole moiety, which is a bicyclic structure containing a six-membered ring fused with a five-membered ring . The presence of a fluorophenoxy group indicates that the compound has a fluorine atom attached to a phenyl ring, which is further connected to the rest of the molecule through an ether linkage .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and tetrahydroisoindole rings would give the molecule a rigid, cyclic structure. The fluorophenoxy group would likely be in a plane perpendicular to the plane of the phenyl ring due to the sp3 hybridization of the carbon atom to which it is attached .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The ether linkage in the fluorophenoxy group could be cleaved under acidic conditions. The compound could also undergo electrophilic aromatic substitution reactions at the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially enhancing its ability to cross cell membranes. The compound’s solubility would depend on the balance between its polar (e.g., the ether linkage and the carbonyl group in the acetyl moiety) and nonpolar (e.g., the phenyl ring and the fluorine atom) regions .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Synthesis Methods : Research has led to the development of novel synthesis methods for related compounds, offering insights into more efficient and commercially viable routes. For example, a study focused on the synthesis of N-phenylphthalimide compounds, highlighting an optimized process that achieved high conversion rates and yields under specific conditions (Y. Hai, 2007). Such methodologies can be pivotal for the synthesis of complex molecules including the compound .

Derivative Synthesis : Derivatives of isoindole-dione, such as hexahydro-1H-isoindole-1,3(2H)-dione derivatives, have been synthesized through various reactions, including epoxidation and cis-hydroxylation, demonstrating the compound's versatility and potential for further chemical exploration (A. Tan et al., 2016).

Chemical Transformations : Explorations into the convenient synthesis of new polysubstituted isoindole-1,3-dione analogues showcase the compound's ability to undergo significant transformations, offering pathways to novel chemical entities (A. Tan et al., 2014).

Biological and Pharmacological Research

Bioactive Compound Synthesis : The synthesis of bioactive compounds, such as those showing fluorescence “Turn-off” sensing of ions, illustrates the compound's potential application in developing sensors and probes for biological and environmental monitoring (Sudipta Pathak et al., 2015).

Anticancer Activity : Studies on the anticancer activity of isoindole-1,3(2H)-dione compounds containing different functional groups have shown that specific substituents can significantly impact their cytotoxic effects on cancer cells, suggesting their potential as chemotherapeutic agents (A. Tan et al., 2020).

Insecticidal Agents : The green synthesis of spiro[azetidine-2,3′-(3H)indole]-2′,4′(1′H)-diones as potential insecticidal agents highlights the broader application of related compounds in agriculture and pest management (R. Jain et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is the cardiac sarcomere . The sarcomere is an elegantly organized cellular structure found in cardiac and skeletal muscle, comprising nearly 60% of cardiac cell volume .

Mode of Action

The compound selectively modulates the cardiac sarcomere . It does this by potentiating cardiac myosin, the protein responsible for transducing chemical energy (ATP hydrolysis) into force and directed movement .

Biochemical Pathways

The compound affects the biochemical pathways related to the contraction and relaxation of the cardiac muscle. The interaction of myosin with actin, a filamentous polymer, is regulated by changes in intracellular Ca2+ levels . With each heartbeat, Ca2+ levels rise and fall, initiating cardiac muscle contraction and then cardiac muscle relaxation .

Result of Action

The modulation of the cardiac sarcomere by this compound can have therapeutic effects in the treatment of systolic heart failure, including congestive heart failure . By potentiating cardiac myosin, it can enhance the contractile response of the heart muscle, potentially improving cardiac output .

Propriétés

IUPAC Name |

2-[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4/c20-12-5-7-14(8-6-12)26-11-17(23)21-9-13(10-21)22-18(24)15-3-1-2-4-16(15)19(22)25/h1-2,5-8,13,15-16H,3-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIBUYODHRLXBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)COC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)